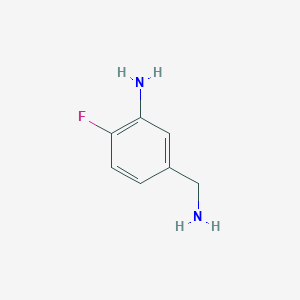

3-Amino-4-fluorobenzylamine

Vue d'ensemble

Description

3-Amino-4-fluorobenzylamine is a chemical compound with properties that make it useful in various applications .

Synthesis Analysis

A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) has been described . This approach could successfully be extended to borohydride exchange resin (BER), enabling a viable option for use in automated syntheses .Molecular Structure Analysis

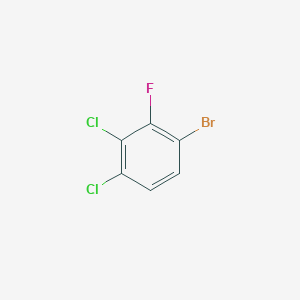

The molecular structure of 3-Amino-4-fluorobenzylamine is similar to that of 3-Fluorobenzylamine and 4-Fluorobenzylamine . It belongs to the class of organic compounds known as phenylmethylamines, which are compounds containing a phenylmethylamine moiety, consisting of a phenyl group substituted by a methanamine .Chemical Reactions Analysis

Amines, such as 3-Amino-4-fluorobenzylamine, can undergo various reactions, including alkylation and acylation . In a specific example, 3-Amino-4-amidoximinofurazan (AAOF), an important precursor for the synthesis of high energy furazan energetic materials, was synthesized using a continuous-flow and safe approach .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4-fluorobenzylamine are similar to those of 3-Fluorobenzylamine and 4-Fluorobenzylamine . For instance, 3-Fluorobenzylamine has a density of 1.1±0.1 g/cm3, a boiling point of 175.8±15.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C .Applications De Recherche Scientifique

Synthesis of 18 F-labeled Compounds

3-Amino-4-fluorobenzylamine is an important building block for the synthesis of 18 F-labeled compounds . These compounds are used in various research applications, particularly in the field of medical imaging .

Preparation of PET Radiotracers

3-Amino-4-fluorobenzylamine has been used in the synthesis of 4-[18F]fluorobenzylamine-based thiol group-reactive prosthetic groups . These groups are used in the preparation of PET (Positron Emission Tomography) radiotracers, which are used in medical imaging to visualize physiological processes in the body .

Protein and Peptide Labeling

The compound has been used for the synthesis of 4-[18F]fluorobenzylamidopropionyl maleimide ([18F]FBAPM), a novel prosthetic group for peptide and protein labeling . This is particularly useful in biological research where tracking the location and interaction of proteins and peptides is necessary .

Oligodesoxynucleotide (ODN) Labeling

3-Amino-4-fluorobenzylamine has been used for the labeling of a fully phosphorothioated 20mer oligodesoxynucleotide (ODN) . This allows for the tracking and study of these ODNs in various biological systems .

Synthesis of Tris-Iron (III) Chelates

The compound has been used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands . These chelates have potential applications in various fields, including medicine and environmental science .

Potassium Channel Blocking

3-Amino-4-fluorobenzylamine is used as a potassium channel blocking agent . This has potential applications in the study of neurological disorders and the development of new drugs .

Mécanisme D'action

Target of Action

The primary target of 3-Amino-4-fluorobenzylamine is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.

Mode of Action

For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Benzylic amines are known to participate in various biochemical reactions, including nucleophilic substitution and oxidation .

Result of Action

It is known that the compound has activity against the synthetic substrates boc-phe-ser-arg-mec, boc-leu-thr-arg-mec, boc-gln-ala-arg-mec, and boc-val-pro-arg-mec .

Action Environment

It is known that the compound should be stored in a well-ventilated place, kept cool, and stored in a corrosive-resistant container with a resistant inner liner .

Safety and Hazards

The safety data sheet for 4-Fluorobenzylamine, a compound similar to 3-Amino-4-fluorobenzylamine, indicates that it is a combustible liquid, may be corrosive to metals, and causes severe skin burns and eye damage . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection .

Orientations Futures

While specific future directions for 3-Amino-4-fluorobenzylamine are not available, the development of new molecules with potent activity against otherwise highly resistant pathogens has led to renewed interest in the aminoglycoside class, which includes many amines . This suggests potential future research directions in the development of new compounds and synthesis methods.

Propriétés

IUPAC Name |

5-(aminomethyl)-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYSHPLPGOFUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717414 | |

| Record name | 5-(Aminomethyl)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-fluorobenzylamine | |

CAS RN |

1314909-17-5 | |

| Record name | 5-(Aminomethyl)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

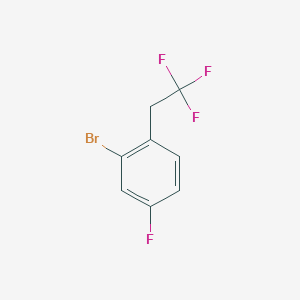

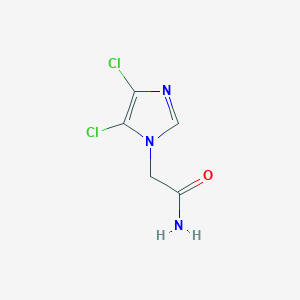

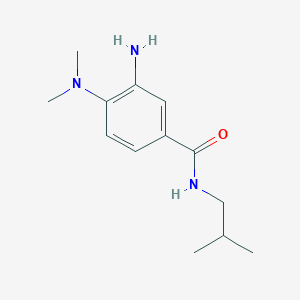

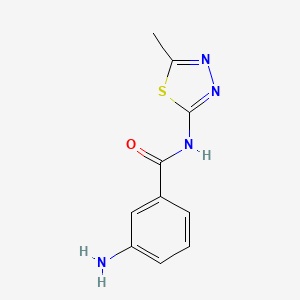

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.